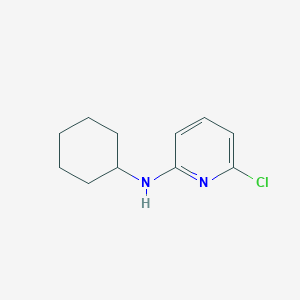

6-chloro-N-cyclohexylpyridin-2-amine

Descripción

Chemical Identity and Nomenclature

6-Chloro-N-cyclohexylpyridin-2-amine is a heterocyclic amine characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a cyclohexylamine group at the 2-position. Its systematic IUPAC name, This compound , reflects this substitution pattern. The molecular formula C₁₁H₁₅ClN₂ corresponds to a molecular weight of 210.71 g/mol . The SMILES notation ClC1=CC=CC(NC2CCCCC2)=N1 provides a concise structural representation, while the InChIKey OWFTVJOEZXCDEQ-UHFFFAOYSA-N serves as a unique identifier for computational and database applications.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1220036-36-1 | |

| Molecular Formula | C₁₁H₁₅ClN₂ | |

| Molecular Weight | 210.71 g/mol | |

| SMILES | ClC1=CC=CC(NC2CCCCC2)=N1 | |

| InChIKey | OWFTVJOEZXCDEQ-UHFFFAOYSA-N |

Common synonyms include 6-chloro-N-cyclohexyl-2-pyridinamine and N-cyclohexyl-6-chloropyridin-2-amine , which are frequently used in commercial catalogs and synthetic protocols.

Historical Context in Heterocyclic Chemistry

The synthesis of aminopyridines, including this compound, is rooted in the Chichibabin reaction, a classical method for introducing amino groups into pyridine rings via nucleophilic substitution. While early 20th-century research focused on simpler aminopyridines, advancements in catalytic amination during the 1990s enabled the efficient incorporation of bulky substituents like cyclohexyl groups. For instance, the use of cyclohexylamine in nucleophilic aromatic substitution reactions with halogenated pyridines became a cornerstone for synthesizing N-cyclohexyl derivatives.

This compound’s development parallels the broader exploration of halogenated heterocycles in medicinal chemistry. The chlorine atom enhances electrophilicity, facilitating further functionalization, while the cyclohexyl group contributes to lipophilicity—a critical factor in drug design. Historically, its synthesis has been optimized through solvent selection (e.g., N-methylpyrrolidone) and catalytic additives (e.g., triethylamine), as demonstrated in protocols for analogous brominated pyridines.

Significance in Organoamine Research

This compound serves as a versatile intermediate in organic synthesis and materials science. Its applications include:

- Pharmaceutical Development : As a building block for kinase inhibitors, such as FLT3-targeting compounds, where the cyclohexyl group modulates binding affinity and selectivity. For example, structural analogs like 6-bromo-N-cyclohexylpyridin-2-amine have been employed in anticancer drug discovery.

- Materials Science : Organoamines play critical roles in templating nanostructures. While not directly cited for this compound, related cyclohexylamine derivatives have been used to synthesize hydroxyapatite nanotubes for biomedical applications.

- Agrochemicals : Halogenated pyridinylamines are precursors to herbicides and pesticides, leveraging their stability and bioactivity.

Table 2: Synthetic Methods for N-Cyclohexylpyridinamines

The compound’s modular synthesis allows for regioselective modifications, enabling the exploration of structure-activity relationships in drug candidates. Furthermore, its stability under inert atmospheres and resistance to hydrolysis make it a practical choice for multistep synthetic workflows.

Propiedades

IUPAC Name |

6-chloro-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRPGCKKOVHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Chloro-N-cyclohexylpyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

- Chemical Formula : C11H15ClN2

- Molecular Weight : 210.71 g/mol

- IUPAC Name : this compound

This compound primarily functions as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process vital for many cellular functions including cell division and growth. Inhibition of these enzymes can lead to therapeutic effects in various diseases, particularly cancers.

- Kinase Inhibition : The compound has shown efficacy in inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it targets the Cdc7 kinase, which plays a crucial role in DNA replication initiation. By inhibiting this kinase, the compound can disrupt the cell cycle in cancer cells, leading to reduced tumor growth .

- Anticancer Properties : Studies indicate that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This is particularly relevant in the context of hematological malignancies where kinase dysregulation is common .

Antimicrobial Activity

In addition to its role as a kinase inhibitor, there are indications that this compound may possess antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain bacterial strains, although more research is needed to establish its efficacy and mechanism in this area .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cdc7 Kinase

A notable study investigated the effects of this compound on Cdc7 kinase activity in cancer cell lines. The results demonstrated a dose-dependent inhibition of Cdc7 activity, leading to decreased phosphorylation of MCM proteins essential for DNA replication. This inhibition resulted in G1/S phase arrest and subsequent apoptosis in treated cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-chloro-N-cyclohexylpyridin-2-amine, exhibit promising anticancer properties. For example, studies have shown that modifications in the pyridine ring can enhance the inhibitory effects on specific cancer cell lines. The compound's ability to inhibit certain kinases, such as FLT3, has been documented, suggesting potential use in targeted cancer therapies .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has been evaluated for its activity against various kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can lead to significant changes in inhibitory potency, which is crucial for developing effective therapeutic agents .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of this compound typically involves nucleophilic substitution reactions where the chlorine atom is replaced by a cyclohexylamine group. This reaction can be facilitated under mild conditions using various catalysts. The general procedure often includes dissolving the starting material in suitable solvents and applying heat or pressure to drive the reaction to completion .

Reaction Conditions

Table 1 summarizes typical reaction conditions for synthesizing this compound:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | Cyclohexylamine + chloro-pyridine | 75% |

| Catalytic Reaction | Copper(I) bromide catalyst | 80% |

Material Science Applications

Nanotechnology

The incorporation of this compound into nanostructures has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with metal ions allows it to be utilized in creating nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Biocompatibility Studies

Research on the biocompatibility of compounds like this compound is crucial for their application in biomedical fields. Studies have shown that when integrated into polymeric matrices, these compounds can improve the mechanical properties and functionality of materials used in medical devices .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Case Study on Anticancer Properties : A study published in Nature Reviews Cancer demonstrated that derivatives of this compound inhibited tumor growth in vivo by targeting specific pathways involved in cell proliferation and survival .

- Nanoparticle Development : Research conducted at a leading university explored the use of this compound in creating polyphenol-containing nanoparticles, demonstrating enhanced drug delivery efficiency and reduced side effects compared to conventional methods .

- Enzyme Inhibitor Profiling : A comprehensive evaluation of various derivatives showed that modifications at specific positions significantly altered their efficacy as FLT3 inhibitors, paving the way for new drug designs targeting acute myeloid leukemia .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following compounds share structural similarities with 6-chloro-N-cyclohexylpyridin-2-amine but differ in heterocyclic cores, substituents, or functional groups:

Physicochemical Properties

- Lipophilicity : Methyl and trifluoromethyl groups increase logP values, improving membrane permeability (e.g., pyrazine derivative: logP ~2.5) .

- Crystallinity : Pyridazine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine) form stable crystals with well-defined hydrogen-bonding networks, aiding in X-ray structure determination .

Key Research Findings

Heterocycle Influence : Pyrimidine and pyridazine analogs exhibit higher thermal stability but reduced antimicrobial efficacy compared to pyridine-based compounds .

Synthetic Flexibility : Nitro and trifluoromethyl groups allow further derivatization, enabling tailored applications in drug discovery and agrochemistry .

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridin-2-amine

- Starting Materials: 6-chloropyridin-2-amine and cyclohexylamine.

- Mechanism: The nucleophilic nitrogen of cyclohexylamine attacks the electron-deficient 2-position of the pyridine ring, displacing a suitable leaving group (often a halogen or activated substituent).

- Conditions: Elevated temperature, polar aprotic solvents (e.g., DMF or DMSO), sometimes with a base to deprotonate the amine and enhance nucleophilicity.

- Outcome: Formation of the N-cyclohexyl substituted pyridin-2-amine with retention of the 6-chloro substituent.

This method is favored due to its straightforward approach and good selectivity for substitution at the 2-position.

Reductive Amination of 6-Chloropyridin-2-amine with Cyclohexanone

- Starting Materials: 6-chloropyridin-2-amine and cyclohexanone.

- Procedure:

- Condensation of the amine with cyclohexanone to form an imine intermediate.

- Reduction of the imine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Advantages: High yields and mild conditions; avoids direct nucleophilic substitution on the aromatic ring.

- Notes: Careful control of pH and stoichiometry is required to prevent over-reduction or side reactions.

Reduction of Nitrile or Amide Precursors

- Route: Synthesis of a nitrile or amide precursor bearing the 6-chloropyridin-2-yl group, followed by reduction to the amine.

- Reagents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

- Example: Reduction of 6-chloropyridin-2-carbonitrile or 6-chloropyridin-2-carboxamide derivatives.

- Considerations: This route may be longer but allows for introduction of the cyclohexyl group via subsequent alkylation steps.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr on 6-chloropyridin-2-amine | 6-chloropyridin-2-amine, cyclohexylamine | Polar aprotic solvent, heat, base | 60-85 | Direct, selective substitution | Requires activated halide |

| Reductive Amination | 6-chloropyridin-2-amine, cyclohexanone | NaBH3CN or catalytic hydrogenation | 70-90 | Mild, high yield | Sensitive to reaction conditions |

| Reduction of nitrile/amide | 6-chloropyridin-2-carbonitrile or amide | LiAlH4 | 50-75 | Versatile, allows functional group manipulation | Multi-step, hazardous reagents |

Mechanistic Insights and Research Findings

Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine at the 6-position activates the pyridine ring toward nucleophilic attack at the 2-position, facilitating amine substitution. The reaction proceeds via a Meisenheimer complex intermediate, followed by elimination of the leaving group.

Reductive Amination: The imine formation between 6-chloropyridin-2-amine and cyclohexanone is reversible and equilibrium-driven. The reducing agent selectively reduces the imine to the secondary amine without affecting the aromatic ring or the chloro substituent.

Reduction of Nitriles/Amides: LiAlH4 reduces nitriles and amides efficiently to primary amines. When applied to 6-chloropyridin-2-carbonitrile, the reaction yields 6-chloropyridin-2-amine, which can then be further alkylated with cyclohexyl halides.

Summary and Recommendations

The preparation of this compound is best achieved via either nucleophilic aromatic substitution of 6-chloropyridin-2-amine with cyclohexylamine or reductive amination of 6-chloropyridin-2-amine with cyclohexanone. Both methods provide good yields and selectivity while preserving the chloro substituent.

The choice of method depends on available starting materials, desired scale, and sensitivity to reaction conditions. Reduction of nitrile or amide precursors offers an alternative but involves more steps and the use of more reactive reagents.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-cyclohexylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed. First, 6-chloropyridin-2-amine is prepared via nucleophilic substitution of 2-amino-6-chloropyridine. The cyclohexyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in a refluxing solvent (e.g., toluene or dioxane) under inert conditions . Optimization involves adjusting reaction time, temperature (80–120°C), and stoichiometric ratios of amine to halide (1:1.2–1.5). Purity is confirmed via HPLC or GC-MS, with yields typically ranging from 60–85% .

Q. How is the crystal structure of this compound determined, and what software is recommended for analysis?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection uses a diffractometer (e.g., Bruker D8 QUEST) at 100–296 K. SHELX programs (SHELXT for solution, SHELXL for refinement) are widely used for structure determination. Key parameters include R-factor (<0.05), data-to-parameter ratio (>10), and validation via CCDC databases. Intermolecular interactions (e.g., Cl⋯Cl or N–H⋯N) are analyzed using Mercury or Olex2 .

Q. What analytical techniques are critical for characterizing solubility and solvent effects?

Methodological Answer:

- Shake-flask method : Measure saturation solubility in solvents (e.g., water, DMSO) via UV-Vis spectroscopy at λmax (~270 nm for aromatic amines).

- HPLC : Quantify solubility using a C18 column and acetonitrile/water mobile phase.

- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to determine melting point and Gibbs free energy.

- Solvent polarity effects : Correlate with Hansen solubility parameters .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in the cyclohexyl group) or solvent-dependent conformational changes. Strategies include:

Q. What strategies are effective for studying hydrogen-bonding networks in the solid state?

Methodological Answer:

- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules and Cambridge Structural Database (CSD) data.

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., Cl⋯H, N⋯H) via CrystalExplorer.

- Thermogravimetric analysis (TGA) : Assess thermal stability of hydrogen-bonded networks .

Q. How can computational modeling predict regioselective functionalization of the pyridine ring?

Methodological Answer:

- Frontier molecular orbital (FMO) theory : Calculate HOMO/LUMO energies (Gaussian) to identify reactive sites.

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., C-4 position) prone to nucleophilic attack.

- Kinetic vs. thermodynamic control : Simulate reaction pathways (e.g., using ADF or ORCA) to optimize selectivity .

Q. What methodologies address low yields in cross-coupling reactions involving the cyclohexylamine group?

Methodological Answer:

- Ligand screening : Test bulky phosphine ligands (e.g., DavePhos) to reduce steric hindrance.

- Microwave-assisted synthesis : Enhance reaction rates and yields (e.g., 30 minutes at 150°C vs. 24 hours conventionally).

- Protecting groups : Temporarily protect the amine with Boc or Fmoc to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.